An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate
This guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the expected spectral features, offering a predictive framework for the structural elucidation of this and similar molecules. In the absence of publicly available experimental spectra for this specific compound, this guide leverages established NMR principles, data from analogous structures, and the profound influence of fluorine substitution to construct a detailed spectral interpretation.
Introduction: The Role of NMR in the Structural Verification of Fluorinated Pharmaceuticals
Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate is a small organic molecule that incorporates several key functional groups of interest in medicinal chemistry: a fluorinated aromatic ring, a secondary alcohol, and a methyl ester. The presence of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making fluorinated compounds a cornerstone of modern drug discovery.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure.[2] Its ability to probe the chemical environment of individual protons and carbons provides a detailed molecular fingerprint, crucial for identity confirmation, purity assessment, and quality control in the pharmaceutical industry.[3] This guide will provide a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of the title compound, elucidating the expected chemical shifts, multiplicities, and coupling constants.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate is anticipated to exhibit distinct signals corresponding to the aromatic protons, the aliphatic chain protons, the hydroxyl proton, and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and oxygen atoms.
Table 1: Predicted ¹H NMR Spectral Data for Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-2', H-4', H-5', H-6' | 6.90 - 7.40 | m | - | 4H |
| H-2 | ~4.40 | dd | J(H-2, H-3a) ≈ 4.5, J(H-2, H-3b) ≈ 7.5 | 1H |
| -OH | Variable (2.0 - 4.0) | br s | - | 1H |
| -OCH₃ | ~3.75 | s | - | 3H |
| H-3a, H-3b | ~3.00 | m | J(H-3a, H-3b) ≈ 14.0, J(H-3a, H-2) ≈ 4.5, J(H-3b, H-2) ≈ 7.5, ⁴J(H-F) ≈ 1-2 | 2H |
Analysis of Predicted ¹H Signals:
-
Aromatic Protons (H-2', H-4', H-5', H-6'): The protons on the 3-fluorophenyl ring will appear in the aromatic region (δ 6.90 - 7.40 ppm). Due to the fluorine substituent, these protons will exhibit a complex multiplet pattern arising from both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF, ⁵JHF) couplings. The proton ortho to the fluorine (H-2') will likely be a doublet of triplets, while the others will show more intricate splitting.[4]
-
Methine Proton (H-2): The proton attached to the carbon bearing the hydroxyl group is expected around δ 4.40 ppm. Its proximity to the electronegative oxygen atom causes this downfield shift. It will appear as a doublet of doublets due to coupling with the two diastereotopic protons at the C-3 position.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It will likely appear as a broad singlet and may exchange with deuterium in D₂O.
-
Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group will give rise to a sharp singlet at approximately δ 3.75 ppm, a characteristic region for this functional group.
-
Methylene Protons (H-3a, H-3b): These benzylic protons are diastereotopic due to the adjacent chiral center at C-2. They will appear as a complex multiplet around δ 3.00 ppm. They will exhibit geminal coupling (²JHH) to each other and vicinal coupling (³JHH) to the H-2 proton. Additionally, long-range coupling to the fluorine atom (⁴JHF) may be observed.[5]
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will display eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by hybridization and the electronegativity of neighboring atoms. The fluorine atom will induce C-F coupling, resulting in the splitting of the signals for the carbons of the aromatic ring.
Table 2: Predicted ¹³C NMR Spectral Data for Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C=O | ~174 | s | - |
| C-3' | ~163 | d | ¹J(C-F) ≈ 245 |
| C-1' | ~140 | d | ³J(C-F) ≈ 8 |
| C-5' | ~130 | d | ³J(C-F) ≈ 8 |
| C-2' | ~125 | d | ⁴J(C-F) ≈ 3 |
| C-6' | ~115 | d | ²J(C-F) ≈ 21 |
| C-4' | ~114 | d | ²J(C-F) ≈ 22 |
| C-2 | ~70 | s | - |
| -OCH₃ | ~52 | s | - |
| C-3 | ~40 | s | - |
Analysis of Predicted ¹³C Signals:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate at the most downfield position, around δ 174 ppm.
-
Aromatic Carbons (C-1' to C-6'): The carbons of the 3-fluorophenyl ring will appear in the range of δ 114-163 ppm. The carbon directly bonded to the fluorine (C-3') will exhibit a large one-bond C-F coupling constant (¹JCF ≈ 245 Hz) and will be the most downfield of the aromatic signals. The other aromatic carbons will show smaller two-, three-, and four-bond C-F couplings.[1]
-
Methine Carbon (C-2): The carbon bearing the hydroxyl group will be found around δ 70 ppm.
-
Methyl Ester Carbon (-OCH₃): The methyl carbon of the ester will have a chemical shift of approximately δ 52 ppm.
-
Methylene Carbon (C-3): The benzylic carbon will appear at the most upfield position, around δ 40 ppm.
Experimental Protocols
To obtain high-quality NMR data for structural elucidation, a systematic approach to sample preparation and data acquisition is essential.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the purified solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particulates.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (for organic solvents).
NMR Data Acquisition
The following is a generalized workflow for acquiring 1D and 2D NMR spectra on a Bruker spectrometer.[6][7]
Caption: A typical workflow for NMR data acquisition and processing.
Step-by-Step Acquisition:
-
1D ¹H NMR: Acquire a standard proton spectrum to assess sample concentration, purity, and to optimize shimming.
-
1D ¹³C NMR: Obtain a proton-decoupled carbon spectrum. This will provide the chemical shifts of all unique carbon atoms.
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecule.[8]
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached, providing definitive C-H assignments.[9]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and elucidating the carbon skeleton.[9]
Structural Elucidation Using 2D NMR
The combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals, leading to the unambiguous confirmation of the molecular structure.
Caption: Key 2D NMR correlations for structural elucidation.
-
COSY: A cross-peak between the H-2 and H-3 signals will confirm their vicinal relationship.
-
HSQC: This will directly link the proton signals to their corresponding carbon signals (e.g., H-2 to C-2, H-3 to C-3, etc.).
-
HMBC: Long-range correlations will be critical for piecing together the molecular fragments. For example, a correlation from the -OCH₃ protons to the carbonyl carbon (C=O) will confirm the methyl ester functionality. Correlations from the H-3 protons to the aromatic carbons will establish the connection between the aliphatic chain and the phenyl ring.
Conclusion
This in-depth technical guide provides a robust, predictive framework for the ¹H and ¹³C NMR spectral analysis of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can confidently interpret experimental data to verify the structure of this and related fluorinated compounds. The detailed experimental protocols and the outline for structural elucidation using 2D NMR techniques offer a comprehensive resource for scientists engaged in pharmaceutical research and development, ensuring the integrity and quality of their chemical entities.
References
- Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry – A Practical Guide. John Wiley & Sons.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Bruker. (n.d.). Basic 1D and 2D NMR. Retrieved from [Link]
-
European Network of Forensic Science Institutes. (2019). GUIDELINE FOR qNMR ANALYSIS. Retrieved from [Link]
- Diehl, B. (2008). NMR Spectroscopy in Pharmaceutical Analysis. Elsevier.
-
Emery Pharma. (2024). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Retrieved from [Link]
-
University of Wyoming. (n.d.). Bruker NMR Spectrometer. Retrieved from [Link]
-
ECA Academy. (2022). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. Retrieved from [Link]
-
Purdue University. (n.d.). Bruker TopSpin Training Guide for Basic 2D Experiments. Retrieved from [Link]
- Williamson, R. T., et al. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society.
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
Mestrelab Research. (n.d.). NMR Predict. Retrieved from [Link]
-
Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]
-
Tony St John. (2015, May 16). 2D NMR Analysis (COSY/HMQC) - Assigning Peaks Using COSY/HMQC (Part 1 of 2) [Video]. YouTube. [Link]
-
virtual Chemistry 3D. (2024, April 2). 13C NMR predictor. Retrieved from [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]
- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.
-
Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Duke University. (n.d.). The Duke NMR Center Coupling constants. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]
-
Chemicate. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR [Video]. YouTube. [Link]
- Giraudeau, P., et al. (2015).
-
University of Calgary. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, January 6). 108 Problem Solving Predicting NMR Spectra of Molecule [Video]. YouTube. [Link]
- Ros-Soto, G., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
-
Dr Stan Fowler. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]
- Kaseman, D. C., et al. (2020). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. Molecules.
-
Mestrelab Research. (2024, September 16). Starting Guide to NMRPredict Desktop. Retrieved from [Link]
-
Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]
-
Tony St John. (2015, May 16). 2D NMR Analysis (HMBC) - Assigning Peaks Using HMBC (Part 2 of 2) [Video]. YouTube. [Link]
-
virtual Chemistry 3D. (2024, April 2). 13C NMR predictor. Retrieved from [Link]
- Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Home | European Pharmaceutical Review [europeanpharmaceuticalreview.com]
- 3. Nuclear Magnetic Resonance (NMR) Spectroscopy | Element [element.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ulethbridge.ca [ulethbridge.ca]
- 7. Basic 1D and 2D NMR | Bruker [bruker.com]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
